molecular formula C9H4F13IO B3120279 (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol CAS No. 261761-01-7

(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol

Cat. No.: B3120279
CAS No.: 261761-01-7
M. Wt: 502.01 g/mol
InChI Key: HUIAECWNXSPFSH-UHFFFAOYSA-N
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Description

(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol is a fluorinated organic compound with a unique structure characterized by the presence of multiple fluorine atoms and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol typically involves the introduction of fluorine atoms and an iodine atom into a non-2-en-1-ol backbone. One common method involves the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include fluorinated alcohols, acids, ketones, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its high fluorine content makes it useful in nuclear magnetic resonance (NMR) spectroscopy for tracking molecular interactions.

Medicine

In medicine, fluorinated compounds are often explored for their potential as pharmaceuticals. This compound may serve as a precursor for the development of new drugs with improved pharmacokinetic properties.

Industry

Industrially, this compound can be used in the production of specialty materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can affect the compound’s reactivity, binding affinity, and overall stability. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in biological systems or reacting with other chemicals in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated non-2-en-1-ols and iodinated alkenes. Examples include:

  • (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-chloro-non-2-en-1-ol
  • (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-bromo-non-2-en-1-ol

Uniqueness

The uniqueness of (Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol lies in its combination of multiple fluorine atoms and an iodine atom, which imparts distinct chemical and physical properties. These properties include high electronegativity, increased lipophilicity, and enhanced stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodonon-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F13IO/c10-4(11,1-3(23)2-24)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1,24H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIAECWNXSPFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895586
Record name 3-(Perfluorohexyl)-2-iodo-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261761-01-7
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-2-iodo-2-nonen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261761-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Perfluorohexyl)-2-iodo-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 2
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 3
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 4
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 5
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol
Reactant of Route 6
(Z)-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-2-iodo-non-2-en-1-ol

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